N-(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-methoxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-10-5-8(12-17(2,13)14)9(6-11-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
LPLSAJIOLJSNIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and methoxy groups.
Introduction of the methanesulfonamide group: This step involves the reaction of the pyridine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide: This compound has a similar structure but with different positions of the cyclopropoxy and methoxy groups.
N-(5-cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide: Another similar compound with variations in the positions of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
